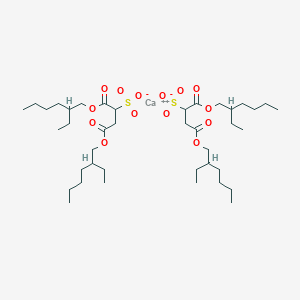
Docusate de calcium
Vue d'ensemble
Description
Docusate calcium is a stool softener used for the treatment of constipation . It works by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It can be administered orally or rectally .
Molecular Structure Analysis
The chemical formula of Docusate calcium is C40H74CaO14S2 . Its molecular weight is 883.216 . The elemental analysis shows that it contains Carbon (54.40%), Hydrogen (8.45%), Calcium (4.54%), Oxygen (25.36%), and Sulfur (7.26%) .
Chemical Reactions Analysis
Docusate calcium doesn’t undergo significant chemical reactions in the body. Instead, it acts as a surfactant, reducing the surface tension of the oil and water interface within the stool, facilitating the passage of water and lipids into the stool mass .
Physical And Chemical Properties Analysis
Docusate calcium is a dioctyl salt and an emollient laxative with stool-softening activity . It decreases surface tension and emulsification of fecal matter, allowing water to penetrate and mix with stool .
Applications De Recherche Scientifique
Développement de formulations pharmaceutiques
Le docusate de calcium est utilisé dans le développement de formulations pharmaceutiques, en particulier pour le traitement de conditions telles que les hémorroïdes. Il est souvent combiné à d'autres composés tels que le dobésilate de calcium . Le développement et la validation de méthodes analytiques, telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC), sont essentiels pour garantir la qualité et l'efficacité de ces formulations .
Validation de la méthode analytique
Dans la recherche pharmaceutique, le this compound est soumis à une validation rigoureuse de la méthode analytique pour garantir une mesure précise, exacte et robuste de sa concentration dans les formes posologiques. Cela implique des outils statistiques et des plans d'expériences, tels que le plan de Box-Behnken, pour optimiser les méthodes de criblage pour la RP-HPLC .
Soulagement de la constipation
Le this compound est étudié pour son efficacité dans le soulagement de la constipation occasionnelle. Il aide à ramollir les selles et on s'attend généralement à ce qu'il produise un mouvement intestinal dans les 12 à 72 heures, ce qui en fait un sujet d'intérêt dans la recherche gastro-intestinale .
Études de biodisponibilité du calcium
Les recherches sur le this compound s'étendent également à sa biodisponibilité, qui est une mesure de l'étendue et de la vitesse à laquelle la partie active pénètre dans la circulation systémique, accédant ainsi au site d'action. Des études sur la biodisponibilité du calcium sont importantes pour comprendre dans quelle mesure le this compound peut être absorbé et utilisé par l'organisme .
Applications du calcium d'origine marine
Le potentiel du this compound en tant que source de calcium d'origine marine est exploré en raison de sa structure active complexe et de son acceptation générale. Ses applications dans la recherche biomédicale, les produits pharmaceutiques, les soins de santé et les industries alimentaires présentent un intérêt significatif. Cela comprend son utilisation dans les suppléments de calcium et son rôle dans la santé osseuse et le métabolisme humain .
Mécanisme D'action
Target of Action
Docusate calcium, also known as dioctyl calcium sulfosuccinate, primarily targets the intestinal tract . Its role is to act as a stool softener, making it easier for patients to pass stools .
Mode of Action
Docusate calcium is an anionic surfactant that reduces the surface tension of the oil-water interface of the stool . This reduction in surface tension allows for enhanced incorporation of water and fat into the feces, which softens the stool .
Biochemical Pathways
The primary biochemical pathway affected by docusate calcium involves the absorption of water in the gut . By reducing the surface tension of the stool, docusate calcium promotes the incorporation of water and fats into the stool, which softens it and makes it easier to pass .
Pharmacokinetics
Docusate calcium is absorbed from the gastrointestinal tract . The onset of action for docusate calcium is typically between 12 to 72 hours . It is excreted via bile .
Result of Action
The primary result of docusate calcium’s action is the softening of the stool, which makes it easier for patients to pass . This is particularly beneficial for patients suffering from constipation associated with dry, hard stools .
Action Environment
The action of docusate calcium is influenced by the environment within the gastrointestinal tract. Factors such as the amount of water and fat present in the gut can impact the efficacy of docusate calcium . Additionally, the stability and efficacy of docusate calcium can be influenced by factors such as pH levels and the presence of other substances in the gut.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Docusate Calcium interacts with the biochemical components of the stool, specifically the oil and water interface. By reducing the surface tension at this interface, Docusate Calcium allows for the easier passage of water and lipids into the stool mass . This interaction alters the physical properties of the stool, making it softer and easier to pass .
Cellular Effects
The primary cellular effect of Docusate Calcium is the alteration of water and lipid absorption in the cells lining the gut. This results in a softer stool that is easier to pass
Molecular Mechanism
The molecular mechanism of Docusate Calcium involves the reduction of surface tension at the oil and water interface within the stool. This facilitates the passage of water and lipids into the stool mass, making the stool softer and easier to pass
Temporal Effects in Laboratory Settings
The effects of Docusate Calcium generally manifest within 12 to 72 hours of administration
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Docusate calcium involves the reaction of docusate sodium with calcium chloride.", "Starting Materials": [ "Docusate sodium", "Calcium chloride" ], "Reaction": [ "Dissolve docusate sodium in water", "Add calcium chloride to the solution", "Stir the mixture for several hours", "Filter the precipitate", "Wash the precipitate with water", "Dry the product" ] } | |
Numéro CAS |
128-49-4 |
Formule moléculaire |
C20H38CaO7S |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
Clé InChI |
ANVYQRLTCVRYMF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |
Autres numéros CAS |
128-49-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
10041-19-7 (Parent) |
Synonymes |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)





![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)